molecular formula C23H18N2O3S2 B2861207 N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896027-46-6

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2861207
CAS No.: 896027-46-6
M. Wt: 434.53
InChI Key: FJJJNXZYWIBTBL-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiazole ring substituted with diphenyl groups and a benzamide moiety with a methylsulfonyl substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving appropriate precursors The diphenyl groups are introduced via electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide: can be compared with other thiazole derivatives and benzamide compounds that have similar structural features.

    Thiazole derivatives: Compounds with a thiazole ring and various substituents, such as 2-aminothiazole and 2-mercaptobenzothiazole.

    Benzamide derivatives: Compounds with a benzamide moiety, such as N-(2-hydroxybenzyl)benzamide and N-(4-methoxybenzyl)benzamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-30(27,28)19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(29-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJJNXZYWIBTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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